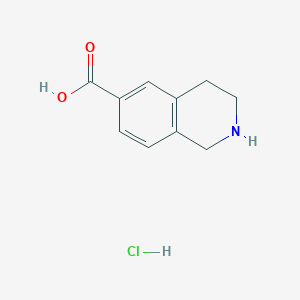

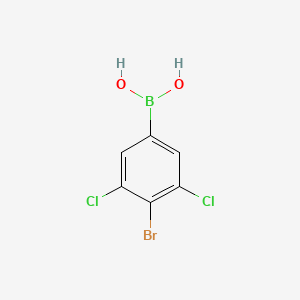

4-Bromo-3,5-dichlorophenyl boronic acid

Descripción general

Descripción

4-Bromo-3,5-dichlorophenyl boronic acid is a type of organoboron compound. Organoboron compounds, such as boronic acids, have been widely studied in medicinal chemistry . They are generally considered non-toxic and are found in high concentrations in nature, mainly in vegetables, fruits, and nuts . The boron natural derivative boric acid is even used as a preservative in eyewash and as a buffer in biological assays .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .Molecular Structure Analysis

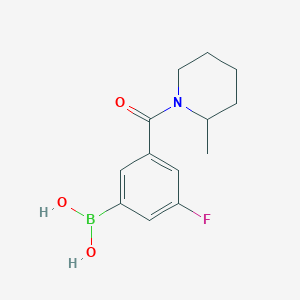

The molecular formula of this compound is C6H4BBrCl2O2 . Its average mass is 269.716 Da and its monoisotopic mass is 267.886475 Da .Chemical Reactions Analysis

Boronic acids, such as this compound, are commonly used in Suzuki–Miyaura cross-coupling reactions . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical and Chemical Properties Analysis

The physical form of this compound is solid . It has a density of 1.9±0.1 g/cm3 and a boiling point of 404.5±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Biomedical Applications

A chiral boron-dipyrromethene (BODIPY)-based fluorescent compound, synthesized for biomedical applications, exhibits potential antibacterial and antioxidant properties. The compound's ability to inhibit bacterial target enzymes such as DNA gyrase and enzymes in type II fatty acid synthesis demonstrates its significance in this field (Alnoman et al., 2019).

Synthetic Chemistry

In synthetic chemistry, the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid and its application in Suzuki reactions for the creation of various pyridine derivatives underscores the versatility of boronic acids in facilitating complex organic syntheses (Sutherland & Gallagher, 2003).

Sensor Development

The development of boronic acid sensors for biological active substances highlights the role of boronic acids in fluorescence-based detection systems. These sensors are crucial for probing carbohydrates and bioactive substances, indicating their relevance in diagnostic technologies (Huang et al., 2012).

Organic Electronics

Boronic acids, such as 4-bromo-3,5-dichlorophenyl boronic acid, play a key role in the synthesis of luminescent materials for organic electronics and photonics. Their ability to enhance π-conjugation in these materials makes them valuable in the field of optoelectronic and biomedical applications (Sadu et al., 2017).

Molecular Recognition and Assembly

Boronic acids are employed in molecular recognition and assembly processes, indicating their importance in the creation of complex molecular structures. This application is crucial in the development of new materials and pharmaceutical agents (Kimura, Takeuchi, & Shinkai, 1998).

Safety and Hazards

The safety information for 4-Bromo-3,5-dichlorophenyl boronic acid includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest for these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-3,5-dichlorophenyl boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound affects the biochemical pathway of carbon-carbon bond formation. It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is a key method for creating carbon-carbon bonds . The compound’s boron moiety can be converted into a broad range of functional groups, enabling various transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

Organoboron compounds like this one are generally known for their stability, ready preparation, and environmentally benign nature . These properties contribute to their broad application in reactions like the Suzuki-Miyaura coupling .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the Suzuki-Miyaura coupling reaction in which it participates is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by air and moisture . The compound is usually bench stable, easy to purify, and often even commercially available .

Propiedades

IUPAC Name |

(4-bromo-3,5-dichlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BBrCl2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIAWVYUPICPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)Br)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BBrCl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255065 | |

| Record name | Boronic acid, B-(4-bromo-3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-62-2 | |

| Record name | Boronic acid, B-(4-bromo-3,5-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(4-bromo-3,5-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 5-propionyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B3049539.png)